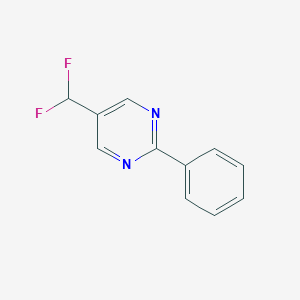
5-(Difluoromethyl)-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-2-phenylpyrimidine (DFMPP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of pyrimidine derivatives, which are widely used in the pharmaceutical industry for the development of various drugs.
Applications De Recherche Scientifique
5-(Difluoromethyl)-2-phenylpyrimidine has been extensively studied for its potential applications in various scientific fields. One of the major applications of 5-(Difluoromethyl)-2-phenylpyrimidine is in the development of drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 5-(Difluoromethyl)-2-phenylpyrimidine has been shown to have potent anti-cancer properties by inhibiting the growth of cancer cells. It also has neuroprotective effects by preventing the formation of toxic protein aggregates in the brain.
Mécanisme D'action
5-(Difluoromethyl)-2-phenylpyrimidine exerts its effects by binding to specific receptors in the body. It has been shown to bind to the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. 5-(Difluoromethyl)-2-phenylpyrimidine acts as an agonist of this receptor, leading to the activation of downstream signaling pathways that ultimately result in its physiological effects.
Effets Biochimiques Et Physiologiques
5-(Difluoromethyl)-2-phenylpyrimidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, leading to its psychoactive effects. 5-(Difluoromethyl)-2-phenylpyrimidine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties by scavenging free radicals and preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Difluoromethyl)-2-phenylpyrimidine has several advantages for use in lab experiments. It is a highly specific compound that can be used to selectively target certain receptors and signaling pathways. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, 5-(Difluoromethyl)-2-phenylpyrimidine has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 5-(Difluoromethyl)-2-phenylpyrimidine. One area of interest is in the development of new drugs based on the structure of 5-(Difluoromethyl)-2-phenylpyrimidine. Researchers are exploring the potential of modifying the structure of 5-(Difluoromethyl)-2-phenylpyrimidine to improve its efficacy and reduce its side effects. Another area of interest is in the development of new methods for studying the effects of 5-(Difluoromethyl)-2-phenylpyrimidine on the brain. Researchers are exploring the use of imaging techniques such as fMRI and PET to better understand the neural mechanisms underlying its effects. Additionally, there is interest in exploring the potential of 5-(Difluoromethyl)-2-phenylpyrimidine as a tool for studying the role of specific receptors and signaling pathways in disease states. Overall, the unique properties of 5-(Difluoromethyl)-2-phenylpyrimidine make it a promising compound for future research in a variety of scientific fields.
Méthodes De Synthèse
The synthesis method of 5-(Difluoromethyl)-2-phenylpyrimidine involves the reaction of 2-phenylpyrimidine with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction results in the formation of 5-(Difluoromethyl)-2-phenylpyrimidine as the main product. This method has been optimized to achieve high yields and purity of the compound.
Propriétés
Numéro CAS |
137279-35-7 |
|---|---|
Nom du produit |
5-(Difluoromethyl)-2-phenylpyrimidine |
Formule moléculaire |
C11H8F2N2 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
5-(difluoromethyl)-2-phenylpyrimidine |
InChI |
InChI=1S/C11H8F2N2/c12-10(13)9-6-14-11(15-7-9)8-4-2-1-3-5-8/h1-7,10H |
Clé InChI |
QHEHWIPPQLDYSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(F)F |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(F)F |
Synonymes |
Pyrimidine, 5-(difluoromethyl)-2-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



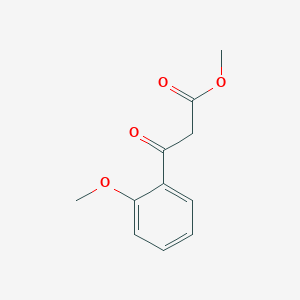
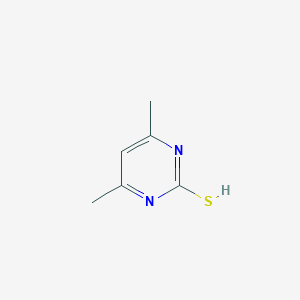
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
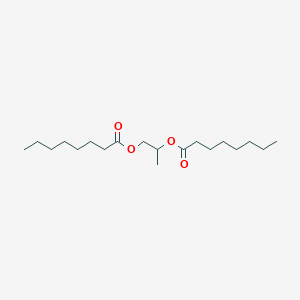
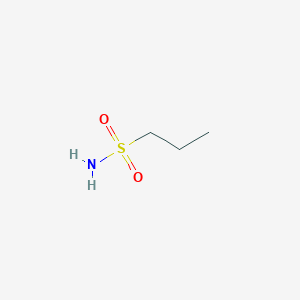

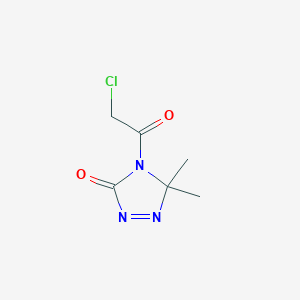
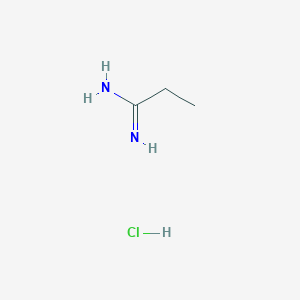
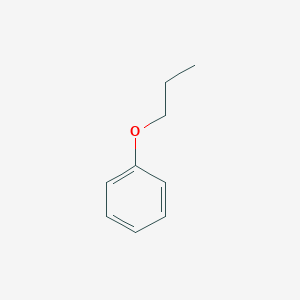
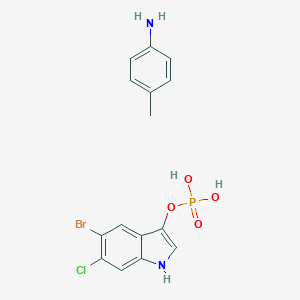
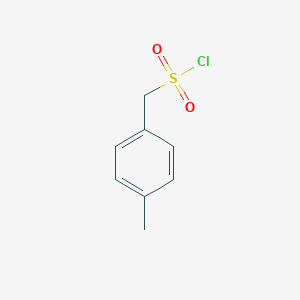

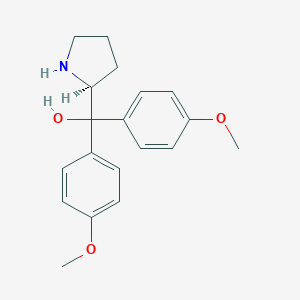
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)